molecular formula C22H16N2O6S B11536207 methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate

methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B11536207
M. Wt: 436.4 g/mol
InChI Key: QFOFHVZOWOTCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate is a complex organic compound with a unique structure that includes both isoindole and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with phthalic anhydride to form the isoindole derivative. This intermediate is then reacted with methyl 4-bromobenzoate under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to modify the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The isoindole moiety can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzenesulfonamide group can enhance binding affinity and specificity, making the compound a potent inhibitor of certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride

Uniqueness

Methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate is unique due to the presence of both isoindole and benzenesulfonamide groups in its structure. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H16N2O6S

Molecular Weight

436.4 g/mol

IUPAC Name

methyl 4-[[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C22H16N2O6S/c1-30-22(27)14-6-8-15(9-7-14)23-31(28,29)17-12-10-16(11-13-17)24-20(25)18-4-2-3-5-19(18)21(24)26/h2-13,23H,1H3

InChI Key

QFOFHVZOWOTCMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.